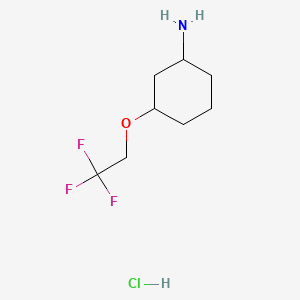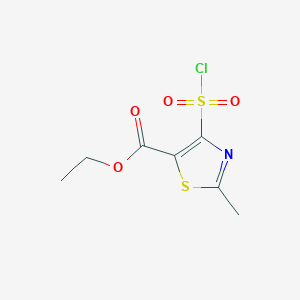
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, which imparts unique reactivity and properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 4-position of the thiazole ring. The reaction can be summarized as follows:
Starting Material: 2-methyl-1,3-thiazole-5-carboxylic acid
Reagent: Chlorosulfonic acid
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. Additionally, the use of automated systems can minimize human error and improve safety during the handling of reactive chemicals like chlorosulfonic acid.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfoxides and Sulfones: Formed by oxidation of the thiazole ring
Aplicaciones Científicas De Investigación
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the reactive chlorosulfonyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is primarily based on the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring also contributes to the compound’s overall reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in organic synthesis.
Sulfonyl chlorides: A broader class of compounds containing the sulfonyl chloride functional group, used in various chemical reactions.
Uniqueness
Ethyl 4-(chlorosulfonyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring and the chlorosulfonyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
89502-14-7 |
|---|---|
Fórmula molecular |
C7H8ClNO4S2 |
Peso molecular |
269.7 g/mol |
Nombre IUPAC |
ethyl 4-chlorosulfonyl-2-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-3-13-7(10)5-6(15(8,11)12)9-4(2)14-5/h3H2,1-2H3 |
Clave InChI |
VJFAIDIECBATBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
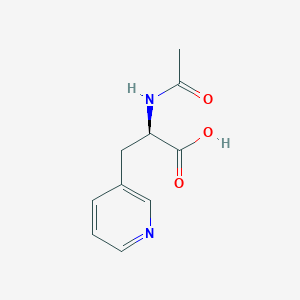
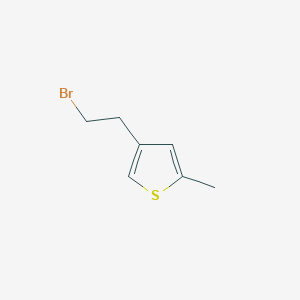
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
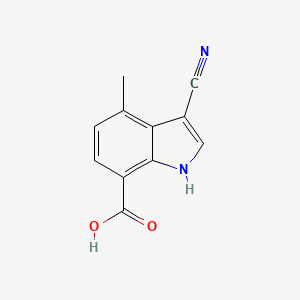

![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
